Tyrosinase (206-214) (human)
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Overview
Description
Tyrosinase (206-214), human, is a peptide consisting of nine amino acids with the sequence Ala-Phe-Leu-Pro-Trp-His-Arg-Leu-Phe. This peptide is an epitope of the enzyme tyrosinase, which is recognized by HLA-A24 restricted, tumor-infiltrating lymphocytes. Tyrosinase is a copper-containing enzyme that plays a crucial role in the production of melanin and other pigments from tyrosine by oxidation. The peptide Tyrosinase (206-214) is significant in immunotherapy research, particularly for melanoma .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tyrosinase (206-214), human, is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for protecting the amino groups. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of Tyrosinase (206-214) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the peptide’s purity and quality .
Chemical Reactions Analysis
Types of Reactions: Tyrosinase (206-214) primarily undergoes oxidation reactions. The enzyme tyrosinase catalyzes the hydroxylation of monophenols to diphenols and the subsequent oxidation of diphenols to quinones. These reactions are crucial in melanin biosynthesis .
Common Reagents and Conditions:
Oxidation: Tyrosinase uses molecular oxygen (O₂) as a co-substrate to oxidize phenolic compounds.
Hydroxylation: The enzyme requires copper ions (Cu²⁺) at its active site to facilitate the hydroxylation of tyrosine to L-DOPA (dihydroxyphenylalanine).
Major Products: The primary products of tyrosinase-catalyzed reactions are melanin precursors, such as dopaquinone, which eventually polymerize to form melanin .
Scientific Research Applications
Tyrosinase (206-214), human, has several significant applications in scientific research:
Immunotherapy: It is used to generate melanoma-specific T cells for adoptive immunotherapy. .
Peptide Vaccines: It is employed in the development of peptide vaccines for HLA-A24+ melanoma patients.
Cosmetic Industry: Tyrosinase inhibitors are explored for their potential in skin-whitening products to control hyperpigmentation.
Agricultural Research: Tyrosinase inhibitors are studied for their role in preventing browning in fruits and vegetables.
Mechanism of Action
Tyrosinase (206-214) exerts its effects through its interaction with the immune system. The peptide is recognized by HLA-A24 restricted, tumor-infiltrating lymphocytes, which target melanoma cells expressing tyrosinase. This recognition leads to the activation of T cells, which then attack and destroy the melanoma cells .
At the molecular level, tyrosinase catalyzes the conversion of tyrosine to dopaquinone through a series of oxidation reactions. The enzyme’s active site contains copper ions that facilitate these reactions. The hydroxylation of tyrosine to L-DOPA and the subsequent oxidation to dopaquinone are critical steps in melanin biosynthesis .
Comparison with Similar Compounds
Tyrosinase (368-376), human: Another peptide epitope of tyrosinase recognized by HLA-A24 restricted lymphocytes.
Tyrosinase (1-9), human: A shorter peptide epitope of tyrosinase with similar immunological properties.
Uniqueness: Tyrosinase (206-214) is unique due to its specific sequence and its ability to be recognized by HLA-A24 restricted, tumor-infiltrating lymphocytes. This specificity makes it particularly valuable in the context of melanoma immunotherapy .
Biological Activity
Tyrosinase is a crucial enzyme involved in the biosynthesis of melanin, playing a significant role in pigmentation and various biological processes. This article focuses on the biological activity of the human tyrosinase peptide (206-214), examining its enzymatic functions, inhibition mechanisms, and implications in health and disease.
Overview of Tyrosinase
Tyrosinase (EC 1.14.18.1) is a copper-containing metalloenzyme that catalyzes two key reactions in melanogenesis:
- Monophenolase Activity : Hydroxylation of L-tyrosine to L-DOPA.
- Diphenolase Activity : Oxidation of L-DOPA to dopaquinone .
These reactions are essential for melanin production, which protects against UV radiation and contributes to skin coloration.
Biological Functions and Mechanisms
Tyrosinase operates through a complex mechanism involving substrate binding and oxidation-reduction reactions. The enzyme's activity is influenced by various factors, including pH, temperature, and the presence of inhibitors. Understanding these factors is crucial for developing therapeutic agents targeting tyrosinase-related conditions, such as hyperpigmentation and melanoma.
Reaction Mechanism
The catalytic cycle of tyrosinase involves:
- Binding of L-Tyrosine : The substrate binds to the active site, where it undergoes hydroxylation to form L-DOPA.
- Formation of Dopaquinone : L-DOPA is subsequently oxidized to dopaquinone, which can further polymerize to form melanin .
Inhibition Studies
Tyrosinase inhibitors are vital in managing conditions associated with excessive melanin production. Various natural and synthetic compounds have been studied for their inhibitory effects on tyrosinase activity.
Case Studies on Inhibitory Effects
-
Natural Extracts : A study evaluated extracts from A. numidica, demonstrating strong tyrosinase inhibitory activity with an IC50 value significantly lower than that of kojic acid, a standard inhibitor .
Extract IC50 (µg/mL) Ethyl Acetate 3.72 ± 1.04 n-Butanol 20.42 ± 0.98 Kojic Acid 25.23 ± 0.78 - Synthetic Inhibitors : Research has identified several synthetic compounds with potent inhibitory effects on human tyrosinase, including derivatives of phenolic compounds with low IC50 values ranging from 0.08 µM to 1.10 µM .
Implications in Health
The regulation of tyrosinase activity has significant implications for skin health:
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H83N15O10/c1-35(2)26-45(54(79)75-50(60(85)86)29-39-18-10-7-11-19-39)71-53(78)44(22-14-24-66-61(63)64)69-57(82)48(31-41-33-65-34-68-41)72-56(81)47(30-40-32-67-43-21-13-12-20-42(40)43)73-58(83)51-23-15-25-76(51)59(84)49(27-36(3)4)74-55(80)46(70-52(77)37(5)62)28-38-16-8-6-9-17-38/h6-13,16-21,32-37,44-51,67H,14-15,22-31,62H2,1-5H3,(H,65,68)(H,69,82)(H,70,77)(H,71,78)(H,72,81)(H,73,83)(H,74,80)(H,75,79)(H,85,86)(H4,63,64,66)/t37-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTHINDBILABAB-WDGXTDPFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H83N15O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1186.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.